molecular formula C18H13N3OS B13822236 N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide

Katalognummer: B13822236
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: UYMVNENKCSFICT-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole ring and a benzothiophene ring, which are connected through a hydrazone linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide typically involves the condensation reaction between 1-benzothiophene-3-carbohydrazide and indole-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in cells. Additionally, it may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events that result in the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-1H-indol-3-ylmethylidene]-2-(1-naphthyl)acetohydrazide
  • N’-[(E)-1H-indol-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Uniqueness

N’-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide is unique due to the presence of both indole and benzothiophene rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable subject for research and development.

Eigenschaften

Molekularformel

C18H13N3OS

Molekulargewicht

319.4 g/mol

IUPAC-Name

N-[(E)-1H-indol-3-ylmethylideneamino]-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H13N3OS/c22-18(15-11-23-17-8-4-2-6-14(15)17)21-20-10-12-9-19-16-7-3-1-5-13(12)16/h1-11,19H,(H,21,22)/b20-10+

InChI-Schlüssel

UYMVNENKCSFICT-KEBDBYFISA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CSC4=CC=CC=C43

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CSC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.